molecular formula C9H8N2O3S B2465246 1-Phenylpyrazole-4-sulfonic acid CAS No. 18336-36-2

1-Phenylpyrazole-4-sulfonic acid

Cat. No.: B2465246
CAS No.: 18336-36-2
M. Wt: 224.23
InChI Key: BQVACEVGBYODQL-UHFFFAOYSA-N
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Description

1-Phenylpyrazole-4-sulfonic acid is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The phenyl group attached to the pyrazole ring and the sulfonic acid group at the fourth position make this compound unique. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylpyrazole-4-sulfonic acid can be synthesized through several synthetic routes. One common method involves the reaction of phenylhydrazine with 1,3-diketones to form the pyrazole ring. The sulfonation of the pyrazole ring can be achieved using sulfuric acid or chlorosulfonic acid under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale sulfonation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as crystallization or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Phenylpyrazole-4-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

    Reduction: The phenyl group can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Formation of sulfonates.

    Reduction: Formation of phenyl-substituted pyrazoles.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-Phenylpyrazole-4-sulfonic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenylpyrazole-3-sulfonic acid
  • 1-Phenylpyrazole-5-sulfonic acid
  • 1-Phenyl-3-methylpyrazole-4-sulfonic acid

Uniqueness

1-Phenylpyrazole-4-sulfonic acid is unique due to the specific position of the sulfonic acid group on the pyrazole ring This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds

Properties

IUPAC Name

1-phenylpyrazole-4-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c12-15(13,14)9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVACEVGBYODQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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